2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid 2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1306738-53-3
VCID: VC3399225
InChI: InChI=1S/C11H11N5O3/c12-11-14-8(15-16-11)5-13-9(17)6-3-1-2-4-7(6)10(18)19/h1-4H,5H2,(H,13,17)(H,18,19)(H3,12,14,15,16)
SMILES: C1=CC=C(C(=C1)C(=O)NCC2=NC(=NN2)N)C(=O)O
Molecular Formula: C11H11N5O3
Molecular Weight: 261.24 g/mol

2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid

CAS No.: 1306738-53-3

Cat. No.: VC3399225

Molecular Formula: C11H11N5O3

Molecular Weight: 261.24 g/mol

* For research use only. Not for human or veterinary use.

2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid - 1306738-53-3

Specification

CAS No. 1306738-53-3
Molecular Formula C11H11N5O3
Molecular Weight 261.24 g/mol
IUPAC Name 2-[(3-amino-1H-1,2,4-triazol-5-yl)methylcarbamoyl]benzoic acid
Standard InChI InChI=1S/C11H11N5O3/c12-11-14-8(15-16-11)5-13-9(17)6-3-1-2-4-7(6)10(18)19/h1-4H,5H2,(H,13,17)(H,18,19)(H3,12,14,15,16)
Standard InChI Key GLJKYAZFYFHWKL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCC2=NC(=NN2)N)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCC2=NC(=NN2)N)C(=O)O

Introduction

Physical and Chemical Properties

2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid is characterized by several distinctive physical and chemical properties that define its behavior in various experimental and biological contexts. The compound is classified as a white to off-white crystalline solid at room temperature with a molecular weight corresponding to its formula C11H11N5O3. The compound contains multiple functional groups that contribute to its chemical reactivity profile, including:

  • A 5-amino-1H-1,2,4-triazol-3-yl core structure

  • A methyl linker group

  • An amide (carbonyl) connecting group

  • A benzoic acid moiety

From a safety perspective, this compound is classified as an irritant, suggesting potential for mild to moderate irritation upon contact with skin, eyes, or mucous membranes. This classification is important for laboratory handling protocols and safety considerations.

The compound's solubility characteristics are influenced by its functional groups. The presence of both the carboxylic acid group and the amino functionality suggests potential solubility in polar solvents, while the aromatic portions contribute to potential interactions with less polar solvents. The compound's ability to form hydrogen bonds through its amino, amide, and carboxylic acid groups likely influences its physical properties and interactions with biological systems.

Comparative Properties

To better understand the properties of 2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid, it is valuable to compare it with structurally related compounds containing the 5-amino-1H-1,2,4-triazole moiety.

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acidC11H11N5O3261.24 g/molContains benzoic acid and amide linkage
(5-amino-1H-1,2,4-triazol-3-yl)methanolC3H6N4O114.11 g/molSimpler structure with hydroxymethyl group
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylateC4H6N4O2142.12 g/molContains methyl ester rather than benzoic acid

These structural differences can significantly impact reactivity, biological activity, and physical properties, despite sharing the common 5-amino-1H-1,2,4-triazole core structure.

Structural Analysis

The structural configuration of 2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid combines several important pharmacophoric elements that contribute to its potential biological activity and chemical properties. The molecular architecture can be broken down into three primary components:

The 1,2,4-Triazole Core

The 5-amino-1H-1,2,4-triazole heterocyclic system serves as a critical pharmacophoric element in this compound. Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms, making them electron-rich systems with significant implications for hydrogen bonding and metal coordination. The 5-amino substituent enhances the hydrogen bond donor capabilities of the molecule, potentially increasing its interactions with biological targets.

Notably, 1,2,4-triazole compounds can exhibit tautomerism, which can influence their reactivity and binding properties. Similar triazole compounds have been observed to display annular prototropic tautomerism, as studied using NMR spectroscopy and X-ray crystallography. This tautomerism may play a role in the behavior of our target compound in different environments.

The Linking Groups

The methyl group and amide linkage between the triazole and benzoic acid moieties provide conformational flexibility while maintaining a specific three-dimensional arrangement of functional groups. This spacer region:

  • Allows for optimal distance between the triazole and benzoic acid pharmacophores

  • Provides hydrogen bonding capabilities through the amide group

  • Creates a semi-rigid structure that can influence binding specificity

The Benzoic Acid Component

The benzoic acid portion provides acidic functionality and additional opportunities for hydrogen bonding and ionic interactions. Ortho-substituted benzoic acids, as found in this compound, often exhibit interesting intramolecular interactions due to the proximity of the functional groups.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of 2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid. While specific analytical data for this compound is limited in the provided sources, several techniques are typically employed for similar compounds.

Spectroscopic Analysis

For triazole compounds, NMR spectroscopy serves as a powerful tool for structural confirmation and investigation of tautomeric behavior. In related compounds, NMR spectroscopy has been used to study annular prototropic tautomerism in 1,2,4-triazoles.

Key spectroscopic features likely include:

  • 1H NMR signals for the methylene group between the triazole and amide

  • Distinctive aromatic patterns from the benzoic acid portion

  • Characteristic signals for the amino group and exchangeable protons

  • 13C NMR patterns confirming the carbon framework

Biological Activity and Research Implications

Structure-Activity Relationship Considerations

The combination of the 5-amino-1H-1,2,4-triazole core with the benzoic acid moiety creates a molecule with multiple pharmacophoric elements that could interact with various biological targets. Key structural features that may contribute to biological activity include:

  • The electron-rich triazole ring providing potential for π-π interactions with aromatic amino acid residues in proteins

  • Multiple hydrogen bond donors and acceptors enabling complex patterns of interaction

  • The carboxylic acid group potentially forming ionic interactions with positively charged residues

  • Conformational flexibility allowing adaptation to binding pockets

Research Applications

The commercial availability of this compound from suppliers like Matrix Scientific suggests its utility in research applications. Potential research uses include:

  • Screening in biological assays to identify new activities

  • Structure-activity relationship studies in medicinal chemistry

  • Probe development for specific biological targets

  • Starting material for the synthesis of more complex molecular libraries

Future Research Directions

Several promising avenues for future research on 2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid can be identified based on current knowledge and gaps in understanding.

Structural Optimization

Structure-activity relationship studies could explore modifications to various portions of the molecule to enhance specific properties or biological activities:

  • Modification of the amino group on the triazole ring

  • Variation of the linking chain length between the triazole and benzoic acid

  • Introduction of substituents on the benzoic acid ring

  • Exploration of bioisosteric replacements for key functional groups

Synthetic Methodology Development

Development of efficient, scalable synthetic routes specifically for this compound would facilitate its broader use in research and potential applications. Drawing from the synthetic approaches used for related compounds, optimization studies could focus on:

  • Microwave-assisted synthesis to improve reaction efficiency

  • Green chemistry approaches to reduce environmental impact

  • Continuous flow chemistry for scale-up potential

  • Regioselective functionalization strategies

Comprehensive Biological Evaluation

A systematic evaluation of the compound's biological activities could reveal new applications:

  • Antimicrobial screening against a panel of pathogens

  • Enzyme inhibition assays targeting multiple enzyme classes

  • Cell-based phenotypic screening

  • Structure-based virtual screening to identify potential biological targets

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